molecular formula C17H14N2O3 B1684444 AG-490 CAS No. 133550-30-8

AG-490

Katalognummer: B1684444
CAS-Nummer: 133550-30-8
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: TUCIOBMMDDOEMM-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AG 490, also known as Tyrphostin AG 490, is a potent inhibitor of protein tyrosine kinases. It primarily targets the epidermal growth factor receptor (EGFR), Janus kinase 2 (JAK2), and Janus kinase 3 (JAK3). This compound is widely used in scientific research due to its ability to inhibit specific signaling pathways involved in cell proliferation and survival .

Wissenschaftliche Forschungsanwendungen

AG 490 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Proteintyrosinkinasen und deren Rolle in verschiedenen biochemischen Stoffwechselwegen verwendet.

    Biologie: In Zellkulturstudien eingesetzt, um die Auswirkungen der Kinasehemmung auf Zellproliferation, Differenzierung und Apoptose zu untersuchen.

    Medizin: Als potenzieller Therapeutik für die Behandlung von Krebs und anderen Krankheiten mit abnormer Kinaseaktivität erforscht.

    Industrie: Wird bei der Entwicklung von Kinaseinhibitoren und anderen pharmazeutischen Verbindungen eingesetzt .

Wirkmechanismus

AG 490 entfaltet seine Wirkung, indem es die Aktivität spezifischer Proteintyrosinkinasen, einschließlich EGFR, JAK2 und JAK3, hemmt. Durch die Blockierung dieser Kinasen unterbricht AG 490 die nachgeschalteten Signalwege, die Zellproliferation und Überleben fördern. Diese Hemmung führt zur Unterdrückung des Zellwachstums und Induktion von Apoptose in verschiedenen Zelltypen. Die beteiligten molekularen Ziele und Wege umfassen die JAK/STAT-, MAPK- und PI3K-Pfade .

Wirkmechanismus

Target of Action

AG-490, also known as Tyrphostin B42, is a small molecule inhibitor that primarily targets several tyrosine kinases . The primary targets of this compound include EGFR (Epidermal Growth Factor Receptor) , HER2 (Human Epidermal growth factor Receptor 2) , JAK2 (Janus Kinase 2) , JAK3 (Janus Kinase 3) , and STAT5a/b (Signal Transducer and Activator of Transcription 5a and 5b) . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which in turn prevents the phosphorylation of downstream proteins . For instance, this compound inhibits JAK2 and JAK3 activation, thereby blocking the phosphorylation of their downstream substrates, the STAT proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the JAK/STAT pathway, a critical signaling pathway involved in cell growth, differentiation, and immune response . By blocking JAK3 activation, this compound also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways . Furthermore, it effectively inhibits the tyrosine phosphorylation and DNA binding activities of several transcription factors, including STAT1, -3, -5a, and -5b, and activating protein-1 (AP-1) .

Pharmacokinetics

It is known that this compound is a membrane-soluble compound , suggesting that it can readily cross cell membranes. This property could potentially enhance its bioavailability, although further studies are needed to confirm this.

Result of Action

The inhibition of the aforementioned targets and pathways by this compound leads to various molecular and cellular effects. For instance, this compound has been shown to suppress IL-2-induced T cell proliferation . It also blocks the growth of acute lymphoblastic leukemia pre-B cells by inducing programmed cell death, via inhibition of JAK2 . Moreover, this compound inhibits the proliferation of various cancer cell lines, including cervical carcinoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines, such as IL-2, can affect the inhibitory action of this compound on T cells . .

Safety and Hazards

Tyrphostin B42 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Tyrphostin B42 has shown potential in inhibiting cell proliferation and HER-2 autophosphorylation in cervical carcinoma cell lines . It has also been found to attenuate resistance in pancreatic cancer cells by antagonizing IL-6/JAK2/STAT3 signaling . These findings suggest that Tyrphostin B42 could have potential therapeutic applications in the treatment of certain types of cancer.

Biochemische Analyse

Biochemical Properties

AG-490 is a potent inhibitor of the JAK-2 tyrosine kinase . It interacts with JAK-2, which is abundantly expressed in acute lymphoblastic leukemia (ALL) cells . This compound does not significantly inhibit other kinases such as Lck, Lyn, Btk, Syk, and Src .

Cellular Effects

In ALL cells, this compound dose-dependently inhibits DNA synthesis, blocks cell growth, and induces apoptosis . It also blocks interleukin-7-induced JAK kinase activity in T-cells (JAK-1, JAK-3) and the consequent phosphorylation of PI-3 kinase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of JAK-2 . This inhibition blocks the phosphorylation of downstream substrates, including the signal transducer and activator of transcription (STAT) proteins . It also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on JAK-2 and the consequent cellular processes suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its potent inhibitory effects on JAK-2 suggest that it may have significant effects at varying dosages .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway . It inhibits the activation of JAK-2, thereby blocking the phosphorylation of STAT proteins and affecting downstream cellular processes .

Transport and Distribution

It is known to be cell permeable , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given its role as a JAK-2 inhibitor, it is likely to be found in regions of the cell where JAK-2 is present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AG 490 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3,4-Dihydroxybenzaldehyd mit 2-Nitrobenzyl bromid beinhaltet, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann Reduktions- und Cyclisierungsreaktionen unterzogen, um AG 490 zu ergeben. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionstemperaturen bei Raumtemperatur bis leicht erhöhten Temperaturen gehalten werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von AG 490 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise durch Umkristallisation oder Chromatographietechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AG 490 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Chinonderivate, aminosubstituierte Verbindungen und verschiedene substituierte aromatische Verbindungen .

Vergleich Mit ähnlichen Verbindungen

AG 490 ist Teil der Tyrphostin-Familie von niedermolekularen Inhibitoren. Ähnliche Verbindungen umfassen:

    Tyrphostin AG 1478: Hemmt EGFR mit hoher Spezifität.

    Tyrphostin AG 1296: Zielt auf den Rezeptor für den plättchenabgeleiteten Wachstumsfaktor (PDGFR) ab.

    Tyrphostin AG 879: Hemmt die ErbB2-Rezeptortyrosinkinase.

AG 490 ist einzigartig in seiner Fähigkeit, mehrere Kinasen zu hemmen, darunter EGFR, JAK2 und JAK3, was es zu einem vielseitigen Werkzeug für die Untersuchung verschiedener Signalwege macht .

Eigenschaften

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-490
Reactant of Route 2
AG-490
Reactant of Route 3
AG-490
Reactant of Route 4
AG-490
Reactant of Route 5
AG-490
Reactant of Route 6
Reactant of Route 6
AG-490
Customer
Q & A

Q1: What is the primary target of AG-490?

A1: this compound primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]

Q2: How does this compound interact with JAK2?

A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]

Q3: Which signaling pathways are affected by this compound?

A3: this compound primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]

Q4: What are the downstream effects of this compound-mediated JAK2 inhibition?

A4: this compound's inhibition of JAK2 leads to various downstream effects, including:

  • Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]
  • Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]
  • Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]
  • Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]
  • Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]
  • Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []

Q5: What is the molecular formula of this compound?

A5: The molecular formula of this compound is C16H13N2O3. [Numerous sources]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 293.29 g/mol. [Numerous sources]

Q7: In which in vitro models has this compound demonstrated efficacy?

A7: this compound has shown efficacy in various in vitro models, including:

  • Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]
  • Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]
  • Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]

Q8: What are some in vivo models where this compound has shown potential therapeutic effects?

A8: this compound has shown promising results in animal models of:

  • Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]
  • Allergic airway inflammation: Reducing eosinophil recruitment. []
  • Experimental allergic encephalomyelitis: Suppressing disease severity. []
  • Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]
  • Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]
  • Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]
  • Bone cancer pain: Reducing pain behaviors and astrocyte activation. []

Q9: Are there any known resistance mechanisms to this compound?

A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to this compound through alternative signaling pathways. []

Q10: What are the limitations of this compound as a therapeutic agent?

A10: Despite its promising preclinical data, this compound faces some limitations:

  • Lack of specificity: While considered a JAK2 inhibitor, this compound can also target other tyrosine kinases, potentially leading to off-target effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.